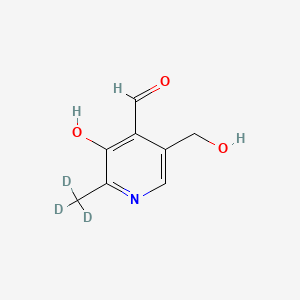
Pyridoxal-d3
Vue d'ensemble
Description
Pyridoxal-d3 is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 170.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Vitamin D Deficiency Treatment : Pyridoxal 5'-phosphate has shown potential in treating vitamin D deficiency by inhibiting the recognition of 1,25-dihydroxyvitamin D3 by its receptor system (Shimura, Watanabe, Shimura, & Hosoya, 1983).
Biomedical Applications : Pyrido[2,3-d]pyrimidines, related to pyridoxal, serve as ligands for several receptors in the body and have potential biomedical applications (Jubete, Puig de la Bellacasa, Estrada-Tejedor, Teixidó, & Borrell, 2019).
Protein Modification : Bifunctional pyridoxal derivatives like azido pyridoxal and carboxyl pyridoxal are used for site-specific peptide and protein modifications, highlighting their role in biomacromolecule modifications (Mao et al., 2020).
Investigating Membrane Proteins : Pyridoxal phosphate has been used as a probe for exploring the "sidedness" of proteins in membranes, reacting specifically with amino groups (Cabantchik, Balshin, Breuer, & Rothstein, 1975).
Diabetic Nephropathy Treatment : Pyridoxamine protects proteins from damage by 3-deoxyglucosone in diabetic nephropathy (Chetyrkin et al., 2008).
Pituitary Adenomas Treatment : Pyridoxal phosphate inhibits pituitary cell proliferation and hormone secretion, making it a potential drug for treating hormone-secreting pituitary adenomas (Ren & Melmed, 2006).
Glucose Metabolism Regulation : Pyridoxal-5′-P may play roles in regulating glucose metabolism in red cells (Srivastava & Beutler, 1972).
Glycogen Phosphorylase Reconstitution : Pyridoxal(5')diphospho(1)-alpha-D-glucose was used to reconstitute glycogen phosphorylase beta, supporting its catalytic mechanism (Takagi, Fukui, & Shimomura, 1982).
Inhibition of DNA Polymerase Activity : Pyridoxal 5'-phosphate is a potent inhibitor of DNA polymerase activity, affecting the catalytic process (Basu, Kedar, Wilson, & Modak, 1989).
Potentiation of Cis-DDP Effect : The combination of cis-DDP and pyridoxal interact more efficiently with DNA by introducing thermolabile sites (Rauko, Novotný, & Balážová, 1993).
Propriétés
IUPAC Name |
3-hydroxy-5-(hydroxymethyl)-2-(trideuteriomethyl)pyridine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5/h2,4,10,12H,3H2,1H3/i1D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADKZDMFGJYCBB-FIBGUPNXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=NC=C(C(=C1O)C=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



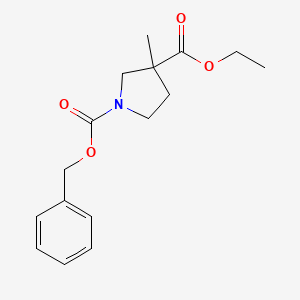
![1-Hydroxy-6-aza-spiro[3.4]octan-7-one](/img/structure/B8191476.png)
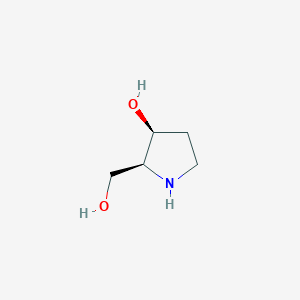

![1,1-Dimethylethyl 3-oxospiro[benzofuran-2(3H),4'-piperidine]-1'-carboxylate](/img/structure/B8191498.png)

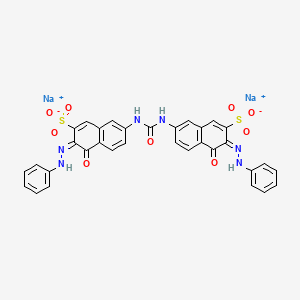

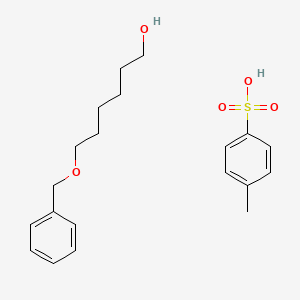
![(1AR,3S,4S,9S,15bR)-3,4,12-trihydroxy-14-methoxy-9-methyl-3,4,8,9-tetrahydro-1aH-benzo[c]oxireno[2,3-e][1]oxacyclotetradecine-5,11(2H,15bH)-dione](/img/structure/B8191531.png)
![2-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylsulfanyl]-4-ethyloctanoic acid](/img/structure/B8191538.png)

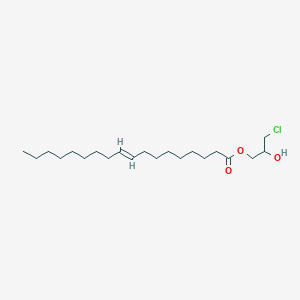
![2-[2-(2-Chloro-4-nitrophenoxy)-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8191564.png)